molecular formula C26H28N2O2S B11612722 3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11612722
M. Wt: 432.6 g/mol
InChI Key: WKJQIQLVPKQTTD-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinazoline moiety: This step often involves the condensation of anthranilic acid derivatives with aldehydes or ketones.

    Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through intramolecular cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted furan and quinazoline derivatives.

Scientific Research Applications

3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler compound with a furan ring and an aldehyde group.

    Quinazoline derivatives: Compounds with a quinazoline moiety, often studied for their biological activities.

    Spiro compounds: Molecules with a spiro linkage, known for their unique structural properties.

Uniqueness

3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is unique due to its combination of a furan ring, a quinazoline moiety, and a spiro linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H28N2O2S

Molecular Weight

432.6 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C26H28N2O2S/c1-18(2)17-31-25-27-23-21-11-5-4-9-19(21)15-26(12-6-3-7-13-26)22(23)24(29)28(25)16-20-10-8-14-30-20/h4-5,8-11,14H,1,3,6-7,12-13,15-17H2,2H3

InChI Key

WKJQIQLVPKQTTD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=CO3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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